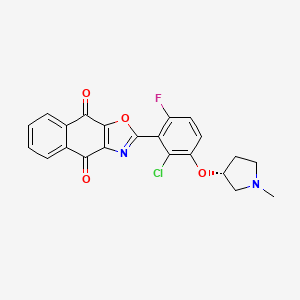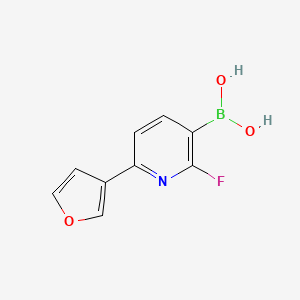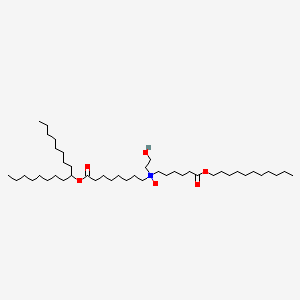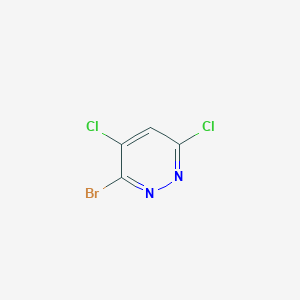![molecular formula C50H66O2 B14080250 (1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)
(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique binaphthalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol typically involves multi-step organic reactions. The process often starts with the preparation of the binaphthalene core, followed by the introduction of the isopropyl groups and the hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the binaphthalene core.
Substitution: The isopropyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Industry
Industrially, (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol: A stereoisomer with different biological activity.
(1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-dione: A similar compound with ketone groups instead of hydroxyl groups.
Uniqueness
The uniqueness of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol lies in its specific stereochemistry and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C50H66O2 |
|---|---|
Poids moléculaire |
699.1 g/mol |
Nom IUPAC |
1-[2-hydroxy-3-[2,4,6-tri(propan-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-yl]-3-[2,4,6-tri(propan-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C50H66O2/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47(49(43)51)48-38-20-16-14-18-34(38)22-44(50(48)52)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h21-32,51-52H,13-20H2,1-12H3 |
Clé InChI |
DQHUFASTYWHBGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=C3CCCCC3=C2)C4=C5CCCCC5=CC(=C4O)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080193.png)
![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)

![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)

![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)



